4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one
Description
Properties
CAS No. |
944902-48-1 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h4H,1-3H2 |
InChI Key |
KPBCKNVWHZFTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5,6,7,8-tetrahydroquinazolin-7-one, while oxidation can produce quinazolinone derivatives with additional functional groups.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloro substituent and the quinazolinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below summarizes key structural features, synthesis methods, and applications of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one and related compounds:
Key Observations:
- Chlorine Substitution : The presence of chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. Dichloro analogues (e.g., 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline) exhibit higher reactivity, enabling diverse derivatization .
- Functional Groups: Methoxy (OMe) and thieno-pyrimidine moieties (e.g., in 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine) modulate electronic properties and solubility, expanding applications in agrochemicals and materials science .
Research Findings and Trends
- Reactivity Trends : Chlorine at position 4 increases susceptibility to displacement by amines or alkoxides, enabling rapid diversification of the quinazoline scaffold .
- Target Selectivity : Saturated tetrahydroquinazoline derivatives show enhanced binding to hydrophobic enzyme pockets compared to planar aromatic systems, as seen in kinase inhibition studies .
- Synthetic Advancements : Microwave irradiation reduces side reactions and improves yields (>80% in some cases), making it a preferred method for complex heterocycles .
Biological Activity
4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound from the quinazoline family that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro substituent at the 4-position and a saturated tetrahydroquinazoline ring structure. Its molecular formula is , with a molecular weight of 201.65 g/mol. The compound exhibits significant potential as an anticancer agent due to its ability to inhibit key enzymes involved in DNA replication and repair.
Inhibition of Human Topoisomerase II
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting human topoisomerase II (topoII). This enzyme is crucial for DNA replication and repair processes. The inhibition of topoII leads to the disruption of cancer cell proliferation. Studies indicate that derivatives of this compound preferentially inhibit the alpha isoform of topoII over the beta isoform, which may enhance their efficacy as anticancer agents .
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A375 (Melanoma) | 9.9 ± 0.1 | |
| G-361 (Melanoma) | 1.4 ± 0.4 | |
| MCF7 (Breast) | 10.8 ± 0.1 | |
| HeLa (Cervical) | 12.3 ± 1.8 | |
| A549 (Lung) | 15.1 ± 4.8 | |
| DU145 (Prostate) | 12.6 ± 0.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, these values suggest that the compound exhibits significant potency against melanoma and breast cancer cells.
Pharmacokinetic Profile
The pharmacokinetic properties of derivatives of this compound have also been evaluated in animal models. For instance, one lead compound demonstrated a half-life greater than 120 minutes in mouse plasma after intraperitoneal administration . This favorable profile suggests good systemic availability and potential for therapeutic application.
Case Studies
Case Study: Antiproliferative Activity Against Cancer Cell Lines
In a study assessing various tetrahydroquinazoline derivatives, it was found that compounds similar to this compound exhibited broad antiproliferative activity across multiple cancer types . The study utilized a panel of human cancer cell lines and reported comparable efficacy to established chemotherapeutics like etoposide.
Case Study: Safety Profiling
Another study investigated off-target effects by testing the lead compound against a panel of proteins relevant to drug safety profiling. The results showed minimal off-target activity with only mild inhibition observed against cyclooxygenase-1 (COX-1), indicating a potentially favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
